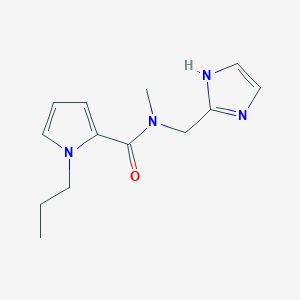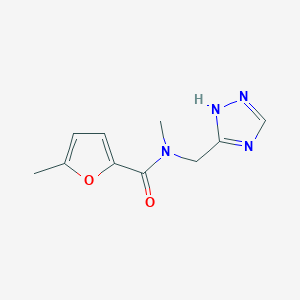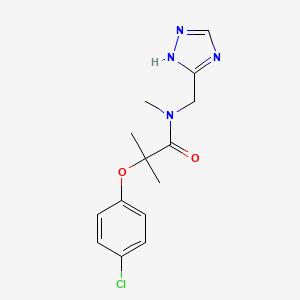
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide, also known as PJ34, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained significant attention due to its ability to inhibit poly (ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and cell death pathways.
Wirkmechanismus
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide is primarily attributed to its ability to inhibit PARP activity. PARP is an enzyme that plays a critical role in DNA repair and cell death pathways. Inhibition of PARP activity by N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide results in the accumulation of DNA damage and cell death in cancer cells. In addition, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to reduce oxidative stress and inflammation, which are key contributors to the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of PARP activity, reduction of oxidative stress and inflammation, and protection of pancreatic beta cells from damage. In addition, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide in lab experiments is its ability to selectively inhibit PARP activity, which makes it a valuable tool for studying DNA repair and cell death pathways. However, one of the limitations of using N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide, including:
1. Development of more potent and selective PARP inhibitors based on the structure of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide.
2. Investigation of the potential applications of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Exploration of the potential synergistic effects of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide with other drugs in cancer therapy.
4. Investigation of the long-term safety and toxicity of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide in animal models and clinical trials.
Conclusion
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its ability to selectively inhibit PARP activity makes it a valuable tool for studying DNA repair and cell death pathways. However, further research is needed to fully understand its mechanisms of action and potential applications in different diseases.
Synthesemethoden
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-propyl-2-pyrrolidinone with N-methylimidazole, followed by the addition of 2-chloroacetyl chloride and subsequent reaction with methylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been extensively studied for its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. In diabetes, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to protect pancreatic beta cells from oxidative stress-induced damage. In neurodegenerative disorders, N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-8-17-9-4-5-11(17)13(18)16(2)10-12-14-6-7-15-12/h4-7,9H,3,8,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUAMGFOYQTKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C(=O)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-propylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)




![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)